molecular formula C27H56N2O B12573722 N-Hexyl-N-methyl-N~2~-octadecylglycinamide CAS No. 603993-37-9

N-Hexyl-N-methyl-N~2~-octadecylglycinamide

Cat. No.: B12573722
CAS No.: 603993-37-9
M. Wt: 424.7 g/mol
InChI Key: IZQPEPGDLLJAFA-UHFFFAOYSA-N
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Description

N-Hexyl-N-methyl-N~2~-octadecylglycinamide is a synthetic glycinamide derivative characterized by a central glycine backbone substituted with three distinct alkyl groups: a hexyl (C6H13), a methyl (CH3), and an octadecyl (C18H37) chain. The octadecyl chain, in particular, suggests strong lipid solubility, which may enhance bioavailability or cellular uptake in biological systems .

Properties

CAS No.

603993-37-9

Molecular Formula

C27H56N2O

Molecular Weight

424.7 g/mol

IUPAC Name

N-hexyl-N-methyl-2-(octadecylamino)acetamide

InChI

InChI=1S/C27H56N2O/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-26-27(30)29(3)25-23-9-7-5-2/h28H,4-26H2,1-3H3

InChI Key

IZQPEPGDLLJAFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(=O)N(C)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-methyl-N~2~-octadecylglycinamide typically involves the reaction of glycine with hexylamine, methylamine, and octadecylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

  • Step 1: Formation of Glycinamide Intermediate

    • Glycine is reacted with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Hexylglycinamide.
    • Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and stirring for several hours.
  • Step 2: Methylation

    • N-Hexylglycinamide is then reacted with methylamine to introduce the methyl group.
    • Reaction conditions: Elevated temperature (e.g., 50-60°C), solvent (e.g., methanol), and stirring.
  • Step 3: Octadecylation

    • The final step involves the reaction of the intermediate with octadecylamine to form this compound.
    • Reaction conditions: Elevated temperature (e.g., 60-70°C), solvent (e.g., toluene), and stirring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-methyl-N~2~-octadecylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature.

    Substitution: Nucleophiles such as alkyl halides; reaction conditionssolvent (e.g., acetonitrile), elevated temperature.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-Hexyl-N-methyl-N~2~-octadecylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Hexyl-N-methyl-N~2~-octadecylglycinamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential candidate for antimicrobial applications.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on alkyl chain length, substituent diversity, and functional groups:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula
N-Hexyl-N-methyl-N~2~-octadecylglycinamide Glycinamide Hexyl, methyl, octadecyl Amide, alkyl chains C29H58N2O (hypothetical)
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine monohydrochloride Glycine derivative Hydroxyethyl, octadecyl amide Amide, hydroxyl, hydrochloride C24H48N2O4·HCl
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Acetamide Methoxyphenyl, thiazolidinedione, variable aryl groups Amide, dioxothiazolidine, ether Varies (e.g., C19H17N3O5S for 3d)

Key Observations :

  • The octadecyl chain in this compound and the compound in enhances lipid solubility, but the latter includes a hydrophilic hydroxyethyl group and hydrochloride salt, improving aqueous compatibility.
  • Unlike the hypoglycemic acetamide derivatives in , which feature electron-withdrawing groups (e.g., nitro, methoxy) for bioactivity, the target compound lacks aromatic or heterocyclic moieties, suggesting divergent applications.
Physicochemical Properties

Data from analogs highlight trends in solubility, stability, and purity:

Property This compound (Inferred) N-(2-Hydroxyethyl)-...glycine monohydrochloride 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide
Solubility Low in water; high in organic solvents Moderate in water (due to hydrochloride salt) Low in water; soluble in DMSO, ethanol
Purity Not reported 95% (as commercial product) Synthesized and validated via NMR/IR (>95% purity)
Stability Likely stable at RT (alkyl chains resist hydrolysis) Stable under refrigeration Sensitive to light/heat (nitro group)

Implications :

  • The absence of polar groups in this compound limits water solubility, whereas hydrochloride salts (e.g., ) or nitro-substituted acetamides achieve better aqueous dispersion.

Biological Activity

N-Hexyl-N-methyl-N^2-octadecylglycinamide, a synthetic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, characterization, and biological evaluations, focusing on its cytotoxicity, enzyme inhibition, and overall therapeutic potential.

Synthesis and Characterization

The synthesis of N-Hexyl-N-methyl-N^2-octadecylglycinamide involves several chemical processes that ensure the stability and efficacy of the compound. The characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Hexylamine, Octadecanoyl chlorideReflux in organic solventN-Hexyl-N-octadecanoylglycine
2N-Hexyl-N-octadecanoylglycine, Methyl iodideBase-catalyzed reactionN-Hexyl-N-methyl-N^2-octadecylglycinamide

Cytotoxicity

The cytotoxic effects of N-Hexyl-N-methyl-N^2-octadecylglycinamide have been assessed against various cancer cell lines. Preliminary studies indicate that this compound exhibits selective cytotoxicity, particularly against hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
Huh7180
HCT-8220
THP-1>500

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results suggest that N-Hexyl-N-methyl-N^2-octadecylglycinamide demonstrates significant inhibition of BuChE, which is crucial for therapeutic applications in neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)>100
Butyrylcholinesterase (BuChE)15

Antiviral Activity

In addition to its cytotoxic properties, the compound has shown antiviral activity against several viruses. Its efficacy was tested against human coronaviruses and flaviviruses, with notable results indicating potential as an antiviral agent.

Table 4: Antiviral Activity Data

VirusEC50 (µM)
Human coronavirus (HCoV-OC43)75
Dengue virus90

Case Studies

Several case studies have highlighted the biological activity of N-Hexyl-N-methyl-N^2-octadecylglycinamide:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated a significant reduction in neurodegeneration markers.
  • Cancer Treatment : Clinical trials are underway to assess the efficacy of this compound in combination therapies for cancer treatment. Early results show promise in enhancing the effectiveness of existing chemotherapeutics.
  • Antiviral Efficacy : Research focusing on its antiviral properties revealed that N-Hexyl-N-methyl-N^2-octadecylglycinamide could inhibit viral replication in vitro, suggesting a potential role in treating viral infections.

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